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Compound of Interest

Compound Name: 2,3-Difluorophenylboronic acid

Cat. No.: B055698 Get Quote

2,3-Difluorophenylboronic acid (CAS No. 121219-16-7) is a synthetically versatile

arylboronic acid that has become an invaluable building block in modern medicinal chemistry

and materials science.[1] Its utility stems from the strategic placement of two fluorine atoms on

the phenyl ring. In drug discovery, the incorporation of fluorine can profoundly influence a

molecule's pharmacokinetic and pharmacodynamic properties.[2] Fluorine substitution can

enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity

through favorable electrostatic interactions, and modulate lipophilicity to improve cell

permeability.[2][3]

As a boronic acid, this compound is a cornerstone reagent for palladium-catalyzed Suzuki-

Miyaura cross-coupling reactions, one of the most powerful and widely used methods for

constructing carbon-carbon bonds.[4][5] This guide provides a comprehensive overview of the

commercial landscape for 2,3-Difluorophenylboronic acid, critical quality control

considerations for end-users, and a field-proven protocol for its successful application in

Suzuki-Miyaura coupling, addressing the specific challenges posed by its chemical nature.

Commercial Availability & Supplier Specifications
2,3-Difluorophenylboronic acid is readily available from a variety of chemical suppliers. While

sourcing, it is crucial to consider not only the quoted purity but also the common impurities

inherent to boronic acids.

A frequent notation on supplier specifications is "contains varying amounts of Anhydride." This

refers to the trimeric anhydride form, known as a boroxine, which exists in equilibrium with the
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monomeric boronic acid. This is a common characteristic of boronic acids and is not typically

considered a detrimental impurity for most synthetic applications, as the boroxine readily

converts back to the active monomeric acid under Suzuki-Miyaura reaction conditions.

Below is a summary of typical specifications from major commercial suppliers:

Parameter
Typical

Specification
CAS Number

Molecular

Formula

Molecular

Weight

Chemical Name

2,3-

Difluorophenylbo

ronic acid

121219-16-7[6]

[7][8]
C₆H₅BF₂O₂[6][8]

157.91 g/mol [6]

[8]

Appearance

White to light

beige or off-white

crystalline

powder[1][7][8]

Purity (Assay)
≥95% to >97%[6]

[8]

Melting Point

~95 °C (with

decomposition)

[6][8]

Storage

Room

temperature, in a

dry, dark, and

well-sealed

container[8]

This table is a composite of data from suppliers such as MilliporeSigma, TCI America, and

others.[6][7][8]

Expert Insight: End-User Quality Control &
Verification
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As a Senior Application Scientist, I cannot overstate the importance of verifying the quality of

reactive intermediates upon receipt. Assuming a reagent matches its label without verification

can lead to failed reactions, irreproducible results, and significant loss of time. For 2,3-
Difluorophenylboronic acid, the two primary concerns are the potential for protodeboronation

and the presence of non-boroxine impurities.

Protodeboronation: The C-B bond in ortho-fluorinated arylboronic acids is susceptible to

cleavage under basic or even mildly acidic aqueous conditions, replacing the boronic acid

moiety with a hydrogen atom.[9][10] This side reaction is a major challenge and can be

accelerated by elevated temperatures.[5][10] The resulting impurity, 1,2-difluorobenzene, can

complicate purification and represents a loss of active reagent.

Recommended QC Workflow:

Initial Assessment: Upon receipt, visually inspect the material. It should be a free-flowing

crystalline solid. A clumpy or discolored appearance may suggest hydration or degradation.

NMR Spectroscopy: Prepare a sample in a dry, deuterated solvent (e.g., DMSO-d₆ or

CDCl₃).

¹H NMR: Confirm the presence of the expected aromatic proton signals and the broad

singlet corresponding to the B(OH)₂ protons. The absence of signals for 1,2-

difluorobenzene is critical.

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds and can provide a

clean assessment of purity with respect to fluorinated impurities.

Chromatographic Purity (HPLC): Assessing boronic acid purity by reversed-phase HPLC can

be challenging due to on-column hydrolysis to the more polar boronic acid.[11][12] If

developing a method, consider using aprotic diluents and buffered or even highly basic

mobile phases to stabilize the compound during analysis.[12]

Core Application: A Robust Protocol for Suzuki-
Miyaura Coupling
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The primary challenge when using 2,3-difluorophenylboronic acid is its instability under

typical Suzuki coupling conditions, which often involve high temperatures and strong bases.[5]

[9] The key to success is to employ a catalytic system that is highly active at low temperatures,

allowing the desired cross-coupling to outcompete the rate of protodeboronation.

Modern palladium precatalysts, particularly those employing sterically hindered biarylphosphine

ligands (e.g., Buchwald ligands), are designed for this purpose.[9] They rapidly form the active

Pd(0) species, enabling the reaction to proceed efficiently at or near room temperature.

Pd(0)L₂
(Active Catalyst)

Ar¹-Pd(II)L₂-X

1

Ar¹-X
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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Coupling of 4-Bromoanisole with
2,3-Difluorophenylboronic Acid
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This protocol is designed to maximize yield by minimizing the protodeboronation of the boronic

acid.

Materials:

4-Bromoanisole (1.0 mmol, 1.0 equiv)

2,3-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

Anhydrous, degassed Tetrahydrofuran (THF)

Degassed DI Water

Experimental Workflow:
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1. Reagent Prep
(Vial, Stir Bar)

2. Add Solids
(Ar-Br, Boronic Acid, Base, Catalyst)

3. Inert Atmosphere
(Evacuate & Backfill with N₂/Ar)

4. Add Degassed Solvents
(THF / H₂O)

5. Reaction
(Stir at Room Temp, ~30 min - 2h)

6. Monitor Progress
(TLC / LC-MS)

If incomplete

7. Workup: Quench
(Add Water & Ethyl Acetate)

If complete

8. Workup: Extract
(Separate Layers, Wash Organic)

9. Purification
(Dry, Concentrate, Column Chromatography)

10. Final Analysis
(NMR, MS)
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Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
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Step-by-Step Methodology:

Vessel Preparation: To a clean, dry 20 mL vial equipped with a magnetic stir bar, add 4-

bromoanisole (187 mg, 1.0 mmol), 2,3-difluorophenylboronic acid (237 mg, 1.5 mmol),

potassium phosphate (637 mg, 3.0 mmol), and the XPhos Pd G3 precatalyst (17 mg, 0.02

mmol).

Causality Note: Using a slight excess of the boronic acid helps to drive the reaction to

completion and compensates for any potential degradation. K₃PO₄ is an effective base for

these systems and is generally preferred over stronger bases like hydroxides that can

accelerate deboronation.[5]

Establish Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial

under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three

times to ensure all oxygen is removed.

Causality Note: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical

to prevent catalyst deactivation and ensure a high-yielding reaction.

Solvent Addition: Using syringes, add 4 mL of degassed anhydrous THF, followed by 2 mL of

degassed DI water.

Causality Note: Solvents must be degassed (e.g., by sparging with argon for 20-30

minutes) to remove dissolved oxygen. The aqueous phase is necessary to dissolve the

base and facilitate the transmetalation step.

Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically

rapid with an efficient catalyst.

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or

LC-MS. Check for the disappearance of the 4-bromoanisole starting material. Reactions are

often complete within 30 minutes to 2 hours.[5]

Workup: Once the reaction is complete, quench by adding 10 mL of water and 10 mL of ethyl

acetate. Separate the layers in a separatory funnel. Extract the aqueous layer twice more

with 10 mL portions of ethyl acetate.
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Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The

resulting crude oil or solid should be purified by silica gel column chromatography to yield the

pure biaryl product.

Conclusion
2,3-Difluorophenylboronic acid is a commercially accessible and powerful reagent for

introducing the 2,3-difluorophenyl moiety into complex molecules. Its successful application

hinges on a clear understanding of its primary liability: a susceptibility to protodeboronation. By

performing diligent incoming quality control and employing modern, low-temperature Suzuki-

Miyaura coupling protocols with highly active palladium precatalysts, researchers can

effectively mitigate this side reaction and achieve high yields. This strategic approach ensures

the reliable and efficient use of this valuable building block in the advancement of drug

discovery and materials science programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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